molecular formula C9H14N2O2 B3821216 N'-acetylspiro[2.3]hexane-1-carbohydrazide

N'-acetylspiro[2.3]hexane-1-carbohydrazide

Cat. No. B3821216
M. Wt: 182.22 g/mol
InChI Key: LLDUOAHPARNRBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetylspiro[2.3]hexane-1-carbohydrazide, also known as ASH-1, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. ASH-1 is a spirocyclic hydrazide that has been synthesized using a variety of methods.

Mechanism of Action

The mechanism of action of N'-acetylspiro[2.3]hexane-1-carbohydrazide is not fully understood, but it has been shown to inhibit the growth of cancer cells. This compound may act by inhibiting enzymes involved in cell proliferation or by inducing apoptosis, programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have antitumor activity in vitro and in vivo. It has also been shown to have anti-inflammatory activity and to inhibit the growth of bacteria and fungi. This compound has been found to be non-toxic to normal cells, indicating its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

N'-acetylspiro[2.3]hexane-1-carbohydrazide has several advantages for use in lab experiments, including its ease of synthesis, low cost, and stability. However, this compound is not readily soluble in water, which can limit its use in certain applications. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are several future directions for research on N'-acetylspiro[2.3]hexane-1-carbohydrazide. One area of focus is the development of this compound as a potential drug candidate for the treatment of cancer. Another area of focus is the use of this compound as a building block for the synthesis of novel materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.

Scientific Research Applications

N'-acetylspiro[2.3]hexane-1-carbohydrazide has potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to have antitumor activity and has been investigated as a potential drug candidate. In materials science, this compound has been used as a building block for the synthesis of novel materials. In catalysis, this compound has been used as a ligand for transition metal catalysts.

properties

IUPAC Name

N'-acetylspiro[2.3]hexane-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6(12)10-11-8(13)7-5-9(7)3-2-4-9/h7H,2-5H2,1H3,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDUOAHPARNRBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)C1CC12CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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